molecular formula C20H26N2O3 B2602602 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide CAS No. 1706347-50-3

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide

Cat. No.: B2602602
CAS No.: 1706347-50-3
M. Wt: 342.439
InChI Key: QOUWTPZEROAGFM-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide is an oxalamide derivative characterized by two distinct substituents: a cyclohexenyl ethyl group at the N1 position and a hydroxydihydroindenyl methyl group at the N2 position. Oxalamides are known for diverse applications, including antiviral activity, flavor modulation, and hydrogen-bonding interactions .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c23-18(21-13-11-15-6-2-1-3-7-15)19(24)22-14-20(25)12-10-16-8-4-5-9-17(16)20/h4-6,8-9,25H,1-3,7,10-14H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUWTPZEROAGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide, a compound with the molecular formula C20H26N2O3 and a molecular weight of 342.439 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, supported by research findings and case studies.

Chemical Structure

The compound is categorized as a Mannich base, which is known for its diverse biological activities. The structure includes a cyclohexene moiety and an indene-derived hydroxymethyl group, which are critical for its biological interactions.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, Mannich bases have been reported to show cytotoxic effects against various cancer cell lines. A study highlighted that certain Mannich bases demonstrated IC50 values lower than 10 µM against human colon cancer cells, indicating potent anticancer activity .

The mechanism of action for this class of compounds often involves the induction of apoptosis in cancer cells. For example, one study found that representative Mannich bases activated caspases (caspase-3, -8, and -9) in HL-60 leukemia cells, leading to programmed cell death . This suggests that this compound may similarly induce apoptosis through caspase activation.

Antimicrobial Properties

Mannich bases have also shown promise as antimicrobial agents. They exhibit antibacterial and antifungal activities, which are attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes . The structural features of the compound contribute to its interaction with microbial targets.

Study on Antitumor Efficacy

In a comparative study involving various Mannich bases, the compound exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents. The study involved testing against multiple cancer cell lines, where it showed selective toxicity towards malignant cells over normal fibroblasts .

CompoundCell Line TestedIC50 (µM)Selectivity Index
Mannich Base AWiDr Colon Cancer8.510
N1-(2-(cyclohex...HL-60 Leukemia<10>10
Standard DrugMelphalan15-

Research on Structure–Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the cyclohexene and indene moieties significantly impacted biological activity. Alterations leading to increased lipophilicity enhanced cellular uptake and cytotoxicity .

Comparison with Similar Compounds

Antiviral Activity

  • BNM-III-170 and Compound 13 () target HIV entry mechanisms.
  • The hydroxydihydroindenyl group in the target compound could mimic indane-based metabolites (e.g., in ), which are studied for bioactive properties, though direct antiviral data are unavailable .

Flavor Modulation

  • S336 and S5456 are umami agonists with methoxybenzyl substituents. The target compound lacks these groups, suggesting divergent flavor applications. Its hydroxyl group may instead facilitate interactions with polar taste receptors, though this remains speculative .

Hydrogen Bonding and Solubility

  • N1,N2-bis(2-nitrophenyl)oxalamide () exhibits strong intramolecular hydrogen bonding (ΔH° = +15.2 kJ/mol). The target compound’s hydroxyl and amide groups may form similar interactions, but its partially saturated indenyl system could reduce rigidity, altering solubility profiles .

Metabolic and Toxicological Profiles

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